

An In-Depth Technical Guide to the Physical and Chemical Properties of Crinine

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Compound of Interest

Compound Name: *Crinine*

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Abstract

Crinine is a prominent member of the Amaryllidaceae family of alkaloids, a class of natural products renowned for their structural complexity and significant biological activities. First identified in the 1950s in various *Crinum* species, **crinine** has since been the subject of extensive phytochemical and synthetic research.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of **crinine**, including its structural features, spectroscopic data, and solubility. Detailed experimental protocols for its isolation, characterization, and the evaluation of its biological activity are presented. Furthermore, this document includes visualizations of a general workflow for natural product isolation and the proposed mechanism of its action as an acetylcholinesterase inhibitor, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Crinine is a tetracyclic alkaloid characterized by a hydroindole heterocyclic core.^[1] Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.

Structural and General Properties

Property	Value	Reference(s)
IUPAC Name	(1S,13R,15R)-5,7-dioxa-12-azapentacyclo[10.5.2.0 ^{1,13} .0 ^{2,10} .0 ^{4,8}]nonadeca-2,4(8),9,16-tetraen-15-ol	[1] [2]
Synonyms	Crinidine, (-)-Crinine	[1] [3] [4]
CAS Number	510-67-8	[1]
Molecular Formula	C ₁₆ H ₁₇ NO ₃	[2]
Molecular Weight	271.31 g/mol	[2]
Appearance	White crystalline powder	
Storage	Desiccate at -20°C	

Solubility and Spectroscopic Data

Property	Value	Reference(s)
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	
Melting Point	205-207 °C	
Specific Rotation $[\alpha]_D$	-106° (c 0.2, CHCl_3)	
UV λ_{max} (EtOH)	238, 295 nm	
^1H NMR (CDCl_3 , 400 MHz)	δ 6.78 (s, 1H), 6.55 (s, 1H), 5.91 (s, 2H), 5.88 (d, $J=10.4$ Hz, 1H), 5.76 (d, $J=10.4$ Hz, 1H), 4.10 (d, $J=13.6$ Hz, 1H), 3.96 (s, 1H), 3.39 (d, $J=13.6$ Hz, 1H), 3.29 (m, 1H), 2.97 (dd, $J=16.4$, 4.8 Hz, 1H), 2.75 (d, $J=16.4$ Hz, 1H), 2.38 (m, 1H), 2.05 (m, 1H)	
^{13}C NMR (CDCl_3 , 100 MHz)	δ 146.9, 146.4, 133.0, 128.9, 128.3, 110.1, 107.0, 101.0, 100.8, 67.8, 61.2, 54.0, 52.8, 46.8, 33.7	
Mass Spectrometry (EI-MS)	m/z 271 [$\text{M}]^+$, 254, 212, 188, 171, 130	

Experimental Protocols

Isolation and Purification of Crinine from *Crinum moorei*

This protocol outlines the bioassay-guided fractionation for the isolation of **crinine** from the bulbs of *Crinum moorei*.^{[5][6][7]}

- Extraction:

- Air-dry fresh bulbs of *Crinum moorei* at room temperature and pulverize them into a fine powder.
- Perform extraction of the powdered material with methanol (MeOH) at room temperature for 48 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
- Acid-Base Partitioning:
 - Dissolve the crude extract in 10% aqueous citric acid.
 - Wash the acidic solution with diethyl ether to remove neutral and weakly basic compounds.
 - Basify the aqueous phase to pH 9-10 with a saturated sodium carbonate solution.
 - Extract the alkaline solution with chloroform (CHCl_3) to obtain the crude alkaloid fraction.
- Chromatographic Separation:
 - Subject the crude alkaloid fraction to column chromatography on silica gel.
 - Elute the column with a gradient of chloroform and methanol (e.g., 100:0 to 90:10).
 - Monitor the collected fractions by thin-layer chromatography (TLC) using a chloroform-methanol (95:5) mobile phase and visualize with Dragendorff's reagent.
 - Combine fractions showing a positive test for alkaloids and similar TLC profiles.
- Purification:
 - Further purify the **crinine**-containing fractions by preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield pure **crinine**.

Spectroscopic Characterization

The structural elucidation of the isolated **crinine** is performed using a combination of spectroscopic methods.[8][9][10][11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a sample of pure **crinine** (approx. 5-10 mg) in deuterated chloroform (CDCl_3).
 - Record ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - Use the residual solvent peak (CDCl_3 : δH 7.26 ppm, δC 77.16 ppm) as an internal standard.
 - For complete structural assignment, perform 2D NMR experiments such as COSY, HSQC, and HMBC.
- Mass Spectrometry (MS):
 - Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy:
 - Record the IR spectrum using a KBr pellet or as a thin film to identify functional groups.
- UV-Vis Spectroscopy:
 - Dissolve a sample in ethanol and record the UV-Vis spectrum to determine the wavelengths of maximum absorption.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of **crinine** against acetylcholinesterase can be determined using the Ellman's method.[12][13][14][15][16]

- Reagents and Materials:
 - Acetylcholinesterase (AChE) from electric eel.
 - Acetylthiocholine iodide (ATCI) as the substrate.

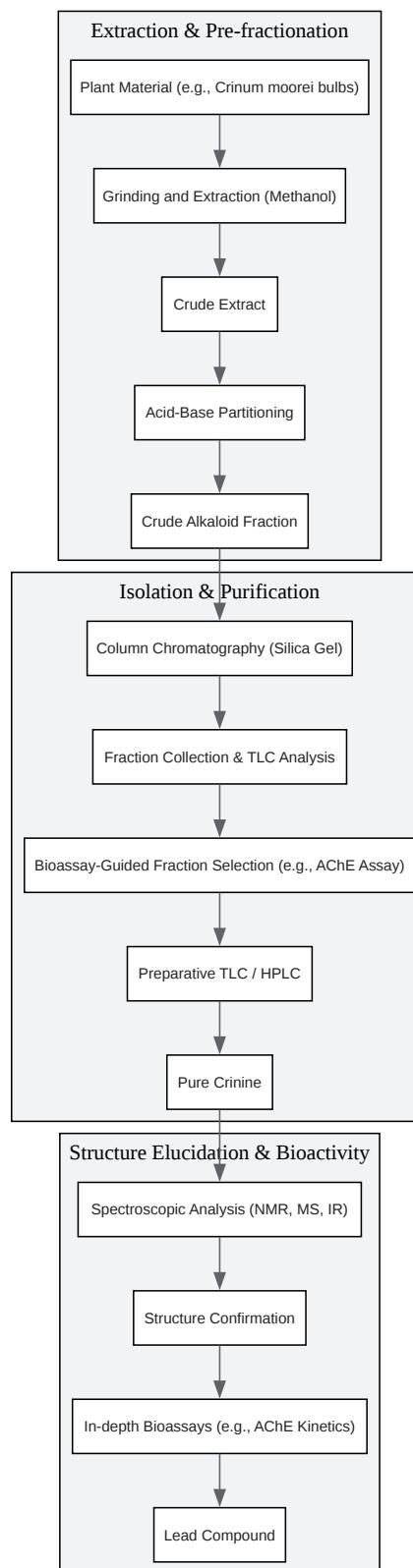
- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
- Phosphate buffer (pH 8.0).
- **Crinine** dissolved in a suitable solvent (e.g., DMSO).
- 96-well microplate reader.

- Assay Procedure:
 - In a 96-well plate, add phosphate buffer, DTNB solution, and the **crinine** solution at various concentrations.
 - Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
 - Initiate the reaction by adding the substrate (ATCl).
 - Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
 - The rate of reaction is determined by the change in absorbance over time.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of **crinine**.
 - Determine the IC_{50} value (the concentration of **crinine** that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
 - To determine the mechanism of inhibition (competitive, non-competitive, or mixed), perform kinetic studies by measuring the enzyme activity at different substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

Visualizations

General Workflow for Natural Product Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of bioactive natural products like **crinine** from a plant source.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

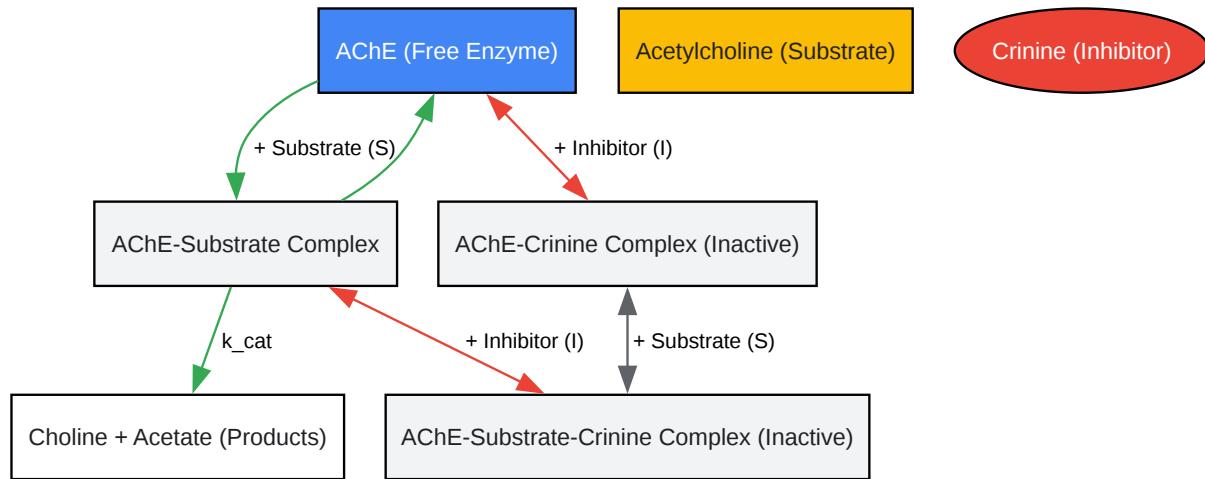


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Caption: A generalized workflow for the isolation and characterization of **crinine**.

Acetylcholinesterase Inhibition by Crinine

This diagram illustrates the mechanism of acetylcholinesterase (AChE) inhibition, a key biological activity of **crinine**. The inhibition is of a mixed-type, where **crinine** can bind to both the free enzyme and the enzyme-substrate complex.[13][14][15][16]



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Caption: Mixed-type inhibition of acetylcholinesterase by **crinine**.

Conclusion

Crinine remains a molecule of significant interest to the scientific community due to its unique structural features and promising biological activities. This guide has consolidated the key physical and chemical data for **crinine**, provided detailed experimental protocols for its study, and visualized important workflows and mechanisms. It is intended to serve as a valuable technical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents from natural sources. Further investigation into the structure-activity relationships of **crinine** and its derivatives may lead to the discovery of new and more potent pharmacological agents.

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